1-(7-ethoxy-1H-indol-3-yl)propan-2-amine

Description

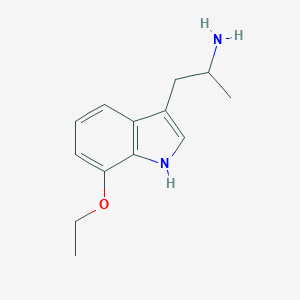

1-(7-Ethoxy-1H-indol-3-yl)propan-2-amine is a substituted tryptamine derivative characterized by an ethoxy group at the 7-position of the indole ring and an amine group on the propane side chain. This structural motif is common in psychoactive compounds, where modifications to the indole ring and side chain significantly influence pharmacological activity . The ethoxy substituent at the 7-position distinguishes it from classical tryptamines like α-methyltryptamine (AMT, 1-(1H-indol-3-yl)propan-2-amine), which lacks ring substitutions .

Properties

CAS No. |

179819-92-2 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

1-(7-ethoxy-1H-indol-3-yl)propan-2-amine |

InChI |

InChI=1S/C13H18N2O/c1-3-16-12-6-4-5-11-10(7-9(2)14)8-15-13(11)12/h4-6,8-9,15H,3,7,14H2,1-2H3 |

InChI Key |

ZXSGVURXGYEEJE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1NC=C2CC(C)N |

Canonical SMILES |

CCOC1=CC=CC2=C1NC=C2CC(C)N |

Synonyms |

1H-Indole-3-ethanamine,7-ethoxy-alpha-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The 7-ethoxy group in the target compound may sterically hinder interactions with monoamine transporters, reducing NE release compared to 5-substituted analogs like PAL-542 .

- For example, PAL-542’s 5-chloro substitution enhances DA/5-HT release selectivity over NE .

- Isomer Effects : The 6-methoxy isomer () shares a similar molecular weight but differs in metabolic pathways due to substitution position, which may affect oral bioavailability.

Pharmacological and Behavioral Comparisons

- Neurotransmitter Release: In studies of PAL-542 and related compounds, substituents at the 5-position (e.g., chloro, fluoro) conferred high DA/5-HT release potency with minimal NE activity.

- Analytical Detection : Mass spectrometry (LC-MS) and NMR techniques used for AMT detection () are applicable to the target compound, with distinct fragmentation patterns expected due to the ethoxy group .

Toxicity and Metabolic Considerations

- Toxicity : Selenium-containing analogs () highlight the role of substituents in toxicity. The ethoxy group’s metabolic pathway (likely O-deethylation) may produce catechol metabolites, necessitating studies on oxidative stress .

- Metabolic Stability : The 7-ethoxy group could slow hepatic metabolism compared to smaller substituents (e.g., methoxy), extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.